KCNQ2 Homomeric Channel Antagonist Potency: 6-Bromo-N-butan-2-ylquinazolin-4-amine vs. Linopirdine
6‑Bromo‑N‑butan‑2‑ylquinazolin‑4‑amine inhibits homomeric KCNQ2 channels with an IC₅₀ of 70 nM, determined by automated patch clamp in CHO cells expressing KCNQ2 [REFS‑1]. Under comparable IonWorks™ electrophysiology conditions, the classical KCNQ blocker linopirdine displays an IC₅₀ of 710 nM (0.71 µM) [REFS‑2]. This corresponds to a 10.1‑fold greater potency of the target compound at the homomeric KCNQ2 channel.
| Evidence Dimension | KCNQ2 homomeric channel inhibition IC₅₀ |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Linopirdine: 710 nM |
| Quantified Difference | 10.1‑fold lower IC₅₀ (greater potency) |
| Conditions | Automated patch clamp (target) / IonWorks electrophysiology (linopirdine); CHO cells expressing KCNQ2 |
Why This Matters
A 10‑fold potency advantage allows lower compound concentrations in electrophysiology and cellular assays, directly reducing solvent (DMSO) burden and the risk of non‑specific membrane effects.
- [1] BindingDB Entry BDBM50395464. 6-bromo-N-butan-2-ylquinazolin-4-amine – KCNQ2 IC₅₀. View Source
- [2] NCBI Bookshelf. Table 4: Selectivity table showing IC₅₀ (μM) values for ML252 and previously identified KCNQ2 channel blockers. Probe Reports from the NIH Molecular Libraries Program, 2010. View Source
